methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chromen-2-one core with methoxy and methyl substituents, making it a valuable molecule for various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties .
Mode of Action
Coumarin derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that coumarin derivatives have been tested for their effects on a variety of biological activities .
Pharmacokinetics
It is known that the solubility of similar compounds can be increased by converting them into hydrochloride salts .
Result of Action
Similar compounds have demonstrated significant inhibitory effects against tumor growth .
Action Environment
It is known that the synthesis of similar compounds can be carried out under green conditions such as using green solvent, catalyst, and other procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Formation of the Chromen-2-one Core: The intermediate product undergoes cyclization to form the chromen-2-one core.
Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex coumarin derivatives used in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as anticoagulants and enzyme inhibitors.
Industry: It is used in the production of dyes, optical brighteners, and as a fluorescent marker in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a similar coumarin core.
4-Methylumbelliferone: Another coumarin derivative with different substituents.
Uniqueness
Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8-9-5-12(18-2)13(19-3)7-11(9)21-15(17)10(8)6-14(16)20-4/h5,7H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESGGMXZQOJGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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